molecular formula C23H28N2O4 B2445623 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide CAS No. 921567-15-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

Cat. No.: B2445623
CAS No.: 921567-15-9
M. Wt: 396.487
InChI Key: OFMPLXXFWFFYPP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-13-25-19-12-9-17(14-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMPLXXFWFFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3}. The structure features a benzoxazepine core which is known for diverse biological activities.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors to influence signaling pathways related to inflammation or cancer progression.
  • DNA/RNA Interaction : This compound could potentially interact with genetic material affecting gene expression and cellular function.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A study published in 2024 highlighted the efficacy of this compound against breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What analytical methods validate polymorphic forms and ensure batch consistency?

  • Methodology : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphs. Pair with Raman spectroscopy for real-time monitoring during synthesis. Establish QC protocols with ≥95% purity thresholds .

Q. How can researchers elucidate the compound’s selectivity for specific receptor subtypes?

  • Methodology : Perform radioligand displacement assays against receptor panels (e.g., serotonin or dopamine receptors). Use cryo-EM to resolve binding poses and identify key residues. Validate with mutagenesis studies .

Q. What factors influence the compound’s photostability under laboratory storage conditions?

  • Methodology : Expose the compound to UV light (254 nm) and analyze degradation via LC-MS. Store aliquots in amber vials at –20°C with desiccants. Add antioxidants (e.g., BHT) to formulations if oxidation is observed .

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